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Compound of Interest

Compound Name: Methyl nitroacetate

Cat. No.: B050895 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the

Structural and Physicochemical Properties of Methyl Nitroacetate in Comparison to

Representative Aliphatic and Aromatic Nitro Compounds.

This guide provides a comprehensive structural and physicochemical comparison of methyl
nitroacetate with two archetypal nitro compounds: nitromethane, a simple nitroalkane, and

nitrobenzene, an aromatic nitro compound. This objective analysis, supported by experimental

and computational data, is intended to serve as a valuable resource for researchers in drug

development and related scientific fields where the unique properties of nitro compounds are of

interest.

Executive Summary
Methyl nitroacetate presents a unique combination of structural and electronic features,

influenced by both the electron-withdrawing nitro group and the ester functionality. This guide

demonstrates that the introduction of the methoxycarbonyl group significantly increases the

acidity of the α-carbon compared to simple nitroalkanes like nitromethane. Spectroscopic

analysis reveals shifts in vibrational frequencies and nuclear magnetic resonances that reflect

the distinct electronic environments in these molecules. While detailed experimental structural

and thermal stability data for methyl nitroacetate remain limited, this guide compiles the most

current information and provides context through comparison with well-characterized nitro

compounds.
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Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for methyl nitroacetate, nitromethane,

and nitrobenzene, facilitating a direct comparison of their fundamental properties.

Table 1: Physicochemical Properties

Property Methyl Nitroacetate Nitromethane Nitrobenzene

Molecular Formula C₃H₅NO₄[1][2] CH₃NO₂ C₆H₅NO₂

Molecular Weight (

g/mol )
119.08[3] 61.04 123.11

Boiling Point (°C) 195-198[2] 101.2 210.9

Density (g/mL at

25°C)
1.294[2] 1.127 1.199

Refractive Index

(n²⁰/D)
1.425 1.382 1.522

Dipole Moment

(Debye)

Not Experimentally

Determined
3.46 3.9-4.2

Table 2: Structural Parameters

Parameter
Methyl Nitroacetate
(Computational
Estimate)

Nitromethane
(Experimental)

Nitrobenzene
(Experimental)

C-N Bond Length (Å) ~1.48 1.489 1.486

N-O Bond Length (Å) ~1.22 1.224 1.223

**O-N-O Bond Angle

(°) **
~125 125.3 125.3

α-C-H Acidity (pKa) ~5.73 (Predicted)[3] 10.2 Not Applicable
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Note: Experimental structural data for methyl nitroacetate is not readily available. The

provided values are estimates based on computational chemistry principles.

Table 3: Spectroscopic Data

Spectroscopic
Feature

Methyl Nitroacetate Nitromethane Nitrobenzene

IR: Asymmetric NO₂

Stretch (cm⁻¹)
~1560 1573[4] ~1520[5]

IR: Symmetric NO₂

Stretch (cm⁻¹)
~1370 1383[4] ~1350

¹H NMR (α-protons,

ppm in CDCl₃)
5.20 4.33 Not Applicable

¹³C NMR (α-carbon,

ppm in CDCl₃)
~68 62.8 Not Applicable

Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of

chemical compounds. Below are outlines of the key experimental protocols used to obtain the

data presented in this guide.

X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline

solid, yielding bond lengths, bond angles, and crystal packing information.

Methodology:

Crystal Growth: High-quality single crystals of the nitro compound are grown from a suitable

solvent by slow evaporation, slow cooling of a saturated solution, or vapor diffusion.

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms are determined using direct

methods or Patterson methods, and the structural model is refined to best fit the

experimental data.

Dipole Moment Measurement (Debye Method)
Objective: To determine the permanent dipole moment of a molecule.

Methodology:

Sample Preparation: A series of dilute solutions of the polar nitro compound in a nonpolar

solvent (e.g., benzene or carbon tetrachloride) are prepared at known concentrations.

Capacitance Measurement: The capacitance of a cell is measured with the pure solvent and

with each of the prepared solutions at a constant temperature.

Refractive Index Measurement: The refractive index of the pure solvent and each solution is

measured.

Calculation: The molar polarization of the solute at infinite dilution is determined from the

capacitance and refractive index data. By measuring the molar polarization at different

temperatures, the permanent dipole moment can be calculated using the Debye equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide information about the chemical environment of atomic nuclei (¹H, ¹³C,

etc.) within a molecule.

Methodology:

Sample Preparation: A small amount of the nitro compound is dissolved in a deuterated

solvent (e.g., CDCl₃).

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with

radiofrequency pulses. The resulting signals (free induction decay) are detected and Fourier

transformed to obtain the NMR spectrum.
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Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are

analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule by measuring the absorption

of infrared radiation.

Methodology:

Sample Preparation: The sample can be analyzed as a neat liquid (between salt plates), a

solution in a suitable solvent, or as a solid dispersion in a KBr pellet.

Data Acquisition: The sample is placed in the path of an infrared beam, and the amount of

light transmitted at different wavenumbers is measured.

Spectral Analysis: The absorption bands in the spectrum are correlated with specific

molecular vibrations to identify the functional groups present.

Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate a comparative experimental

workflow and key structural relationships.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Physicochemical & Structural Analysis

Physicochemical Properties Structural Characterization Spectroscopic Analysis Reactivity & Stability

Comparative Data Analysis

Synthesis & Purification of
Methyl Nitroacetate,

Nitromethane,
Nitrobenzene

Boiling Point
Density

Refractive Index

X-ray Crystallography
(Bond Lengths, Bond Angles)

Dipole Moment
Measurement

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy pKa Determination Thermal Stability Analysis

(TGA/DSC)

Structural & Reactivity
Comparison Guide

Click to download full resolution via product page

Figure 1: A generalized workflow for the comparative analysis of nitro compounds.

Figure 2: Comparison of structural features and acidity.

Conclusion
This guide provides a foundational comparison of methyl nitroacetate with nitromethane and

nitrobenzene, highlighting the significant influence of the ester group on the properties of the α-

nitroester. The enhanced acidity of methyl nitroacetate, in particular, is a key differentiator

from simple nitroalkanes. For drug development professionals, understanding these structural
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and electronic nuances is critical for predicting reactivity, metabolic stability, and potential

biological activity. Further experimental investigation into the precise structural parameters and

thermal stability of methyl nitroacetate is warranted to build upon the comparative data

presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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